molecular formula C11H18N4O B1474630 6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine CAS No. 1595713-07-7

6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine

Cat. No. B1474630
CAS RN: 1595713-07-7
M. Wt: 222.29 g/mol
InChI Key: JUGBKJKVUFQUJT-DTORHVGOSA-N
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Description

The compound is a derivative of 2,6-dimethylmorpholine . Morpholine derivatives are a class of compounds that have gained significant attention in scientific research due to their unique chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can be complex and depend on the specific substituents present on the morpholine ring . Without more specific information, it’s challenging to provide a detailed chemical reactions analysis for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.

Scientific Research Applications

Ring Transformations in Heterocyclic Compounds

  • A study by Hertog, Plas, Pieterse, and Streef (2010) explored the reactions of 6-substituted derivatives of 2-halogenopyridines, including compounds similar to the chemical , with potassium amide in liquid ammonia. They discovered unusual reactions involving meta-rearrangement and ring transformations, leading to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).

Synthesis of Furochromone Pyrimidine Derivatives

  • Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, including 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones, which were screened for analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Mannich Bases Synthesis Using Dimethylmorpholine

  • Khullar and Chatten (1967) investigated the use of 2,6-dimethylmorpholine as an amine moiety in the Mannich reaction. They synthesized new Mannich bases using different ketones, contributing to the understanding of the applications of dimethylmorpholine derivatives in organic synthesis (Khullar & Chatten, 1967).

Optical Properties of Trisheterocyclic Systems

  • Palion-Gazda et al. (2019) studied trisheterocyclic systems with electron-donating amino groups, including morpholine, to understand their thermal, redox, and UV-Vis absorption and emission properties. This research contributes to the field of material science and its potential applications in optoelectronics (Palion-Gazda et al., 2019).

Tautomeric Forms of Pyrimidin-4-One Derivatives

  • Gerhardt, Tutughamiarso, and Bolte (2011) explored the tautomeric forms of pyrimidin-4-one derivatives, which are closely related to the compound . They focused on how these forms affect hydrogen-bonding interactions in co-crystals (Gerhardt et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information, it’s difficult to provide a detailed mechanism of action for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information, it’s challenging to provide a detailed safety and hazards analysis for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.

properties

IUPAC Name

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-15(6-9(2)16-8)11-4-10(12-3)13-7-14-11/h4,7-9H,5-6H2,1-3H3,(H,12,13,14)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGBKJKVUFQUJT-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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